![molecular formula C9H17ClN2 B2412967 2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride CAS No. 2248286-49-7](/img/structure/B2412967.png)

2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

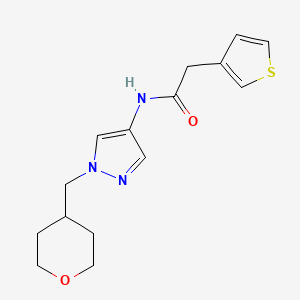

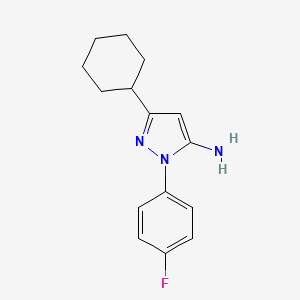

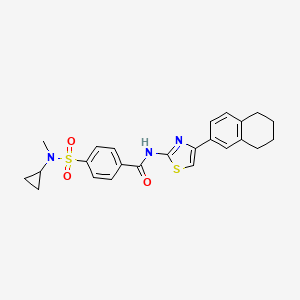

“2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride” is a chemical compound with the IUPAC name 2- (bicyclo [2.2.1]heptan-2-yl)ethene-1,1-diamine hydrochloride . It is offered by several suppliers for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds involves the use of Rh(I)/Bicyclo[2.2.1]heptadiene catalysts for the enantioselective synthesis of chiral amines . The development of efficient synthetic methods for accessing enantioenriched α-chiral amines is of great importance in the disciplines of medicinal and synthetic organic chemistry .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2.ClH/c10-9(11)5-8-4-6-1-2-7(8)3-6;/h5-8H,1-4,10-11H2;1H .Chemical Reactions Analysis

Enantioselective Rh-catalyzed 1,2-addition reactions to activated imine derivatives are regarded as useful protocols for forming α-chiral amines . This involves the development of chiral bicyclo[2.2.1]heptadiene ligands for Rh-catalyzed asymmetric additions of various organoboron reagents to a wide range of imine derivatives .Physical And Chemical Properties Analysis

The molecular weight of this compound is 188.7 . It is a powder at room temperature .科学的研究の応用

Organocatalysis and Asymmetric Synthesis

2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide hydrochloride: has garnered interest in the field of organocatalysis due to its unique structure. Researchers have explored its potential as a chiral catalyst for asymmetric transformations. Notably, it can participate in formal [4 + 2] cycloaddition reactions, leading to the formation of bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity . This application holds promise for the synthesis of complex molecules with defined stereochemistry.

Natural Product Synthesis

The bicyclo[2.2.1]heptane motif appears in various natural products. Researchers may utilize this compound as a key intermediate for synthesizing complex natural molecules. By functionalizing its exocyclic double bond or incorporating it into ring-closing reactions, they can access diverse scaffolds found in bioactive compounds.

Safety and Hazards

将来の方向性

The development of efficient synthetic methods for accessing enantioenriched α-chiral amines is of great importance in the disciplines of medicinal and synthetic organic chemistry . The future directions could involve further exploration of the synthesis methods and potential applications of this compound.

特性

IUPAC Name |

2-(2-bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2.ClH/c10-9(11)5-8-4-6-1-2-7(8)3-6;/h6-8H,1-5H2,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGPQFOYODZMRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2CC(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2412885.png)

![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2412890.png)

![1-(3-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2412891.png)

![N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide](/img/structure/B2412894.png)

![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2412896.png)

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2412897.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/no-structure.png)